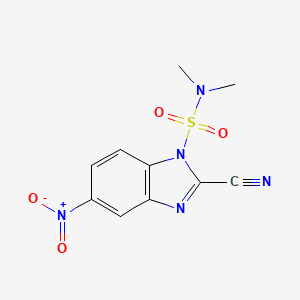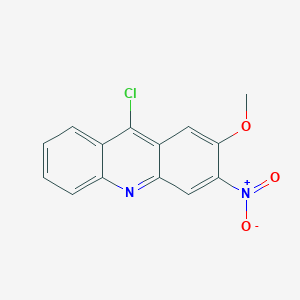
8-(2-Hydroxypropan-2-yl)guanosine 5'-(dihydrogen phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ((2R,3S,4R,5R)-5-(2-Amino-8-(2-hydroxypropan-2-yl)-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule. It is a derivative of purine nucleotides and plays a significant role in various biochemical processes. This compound is structurally related to nucleotides, which are the building blocks of nucleic acids like DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(2-Amino-8-(2-hydroxypropan-2-yl)-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps:
Formation of the purine base: The purine base is synthesized through a series of reactions starting from simpler organic molecules.
Attachment of the sugar moiety: The sugar moiety, in this case, a tetrahydrofuran derivative, is attached to the purine base through glycosidic bond formation.
Phosphorylation: The final step involves the phosphorylation of the sugar moiety to form the dihydrogen phosphate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch processing: Large quantities of reactants are processed in batches to control reaction conditions and optimize yield.
Continuous flow synthesis: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group in the purine base can be reduced to form hydroxyl groups.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Various substituted purine derivatives.
Scientific Research Applications
This compound has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in nucleotide metabolism and its potential as a biomarker.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and as a reagent in biochemical assays.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Enzymes: It can act as a substrate or inhibitor for enzymes involved in nucleotide metabolism.
Receptors: It may bind to specific receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to energy production, DNA replication, and repair.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide involved in energy transfer.
Guanosine monophosphate (GMP): A nucleotide involved in signal transduction.
Cytidine monophosphate (CMP): A nucleotide involved in RNA synthesis.
Uniqueness
Structural complexity: The presence of multiple functional groups and chiral centers makes this compound unique.
Biological activity: Its specific interactions with enzymes and receptors distinguish it from other nucleotides.
Properties
CAS No. |
69415-89-0 |
|---|---|
Molecular Formula |
C13H20N5O9P |
Molecular Weight |
421.30 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[2-amino-8-(2-hydroxypropan-2-yl)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H20N5O9P/c1-13(2,22)11-15-5-8(16-12(14)17-9(5)21)18(11)10-7(20)6(19)4(27-10)3-26-28(23,24)25/h4,6-7,10,19-20,22H,3H2,1-2H3,(H2,23,24,25)(H3,14,16,17,21)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
HAIQQUDCICKHTI-KQYNXXCUSA-N |
Isomeric SMILES |
CC(C)(C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N)O |
Canonical SMILES |
CC(C)(C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



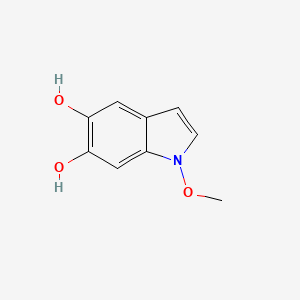
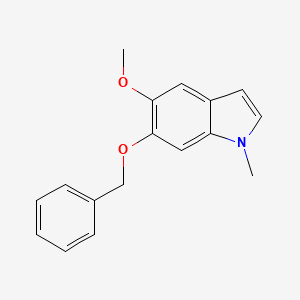
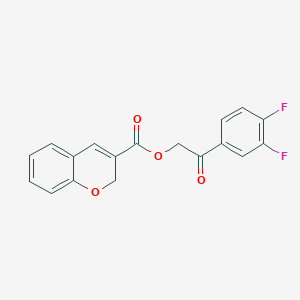
![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B12928384.png)
![6-Fluoro-N-[(naphthalen-1-yl)methyl]-7-(piperazin-1-yl)quinazolin-4-amine](/img/structure/B12928393.png)
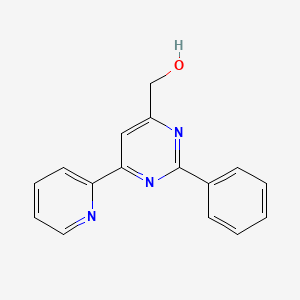
![2-Chloro-4-((1R,3S,5R)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12928408.png)
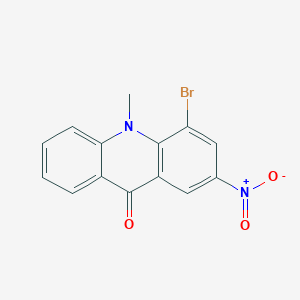
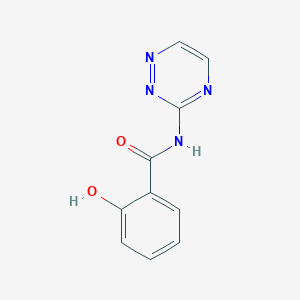

![(2R)-2-(((4aR,6R,7R,8R,8aS)-7-Acetamido-6-(tert-butoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12928436.png)
